molecular formula C13H17NO4 B15153001 N-[(2,6-dimethylphenoxy)acetyl]alanine

N-[(2,6-dimethylphenoxy)acetyl]alanine

Cat. No.: B15153001
M. Wt: 251.28 g/mol
InChI Key: DUTNKWDATPBGSS-UHFFFAOYSA-N
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Description

N-[(2,6-dimethylphenoxy)acetyl]alanine is a defined chemical transformation product of the fungicide metalaxyl, identified as a major metabolite in soil and a relevant one in groundwater, making it a critical compound for environmental and agricultural research . With a molecular formula of C₁₄H₁₉NO₄ and a molecular mass of 265.3 g/mol, this compound serves as a primary reference standard for analyzing the environmental fate and degradation pathways of phenylamide fungicides . Researchers utilize it to understand and quantify the persistence and mobility of pesticide residues in the ecosystem. Key environmental fate parameters include a soil DT₅₀ (aerobic) of 31.2 days, classifying it as moderately persistent, and a water-sediment DT₅₀ of 365 days, indicating stability in aquatic environments . Its low soil sorption, with a Koc value of approximately 38 mL g⁻¹, suggests a high potential for mobility and leachability, which is vital for groundwater vulnerability assessments . In mammalian toxicity studies, the compound has demonstrated low acute oral toxicity, with an LD₅₀ of greater than 2000 mg/kg in rats . This product is strictly for research applications in analytical method development, environmental monitoring, and ecotoxicological studies. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

2-[[2-(2,6-dimethylphenoxy)acetyl]amino]propanoic acid

InChI

InChI=1S/C13H17NO4/c1-8-5-4-6-9(2)12(8)18-7-11(15)14-10(3)13(16)17/h4-6,10H,7H2,1-3H3,(H,14,15)(H,16,17)

InChI Key

DUTNKWDATPBGSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(C)C(=O)O

Origin of Product

United States

Biological Activities and Pharmacological Profiles of N 2,6 Dimethylphenoxy Acetyl Alanine and Its Analogs

Spectrum of Reported Biological Activities for Phenoxyacetyl Derivatives

Phenoxyacetyl derivatives represent a class of chemical compounds that have garnered significant scientific interest due to their diverse range of biological activities. Research has demonstrated that modifications to the phenoxyacetyl scaffold can lead to compounds with potential therapeutic applications in various fields.

Broadly, phenoxyacetyl derivatives have been investigated for their neuropharmacological, antimicrobial, and anti-inflammatory properties. The versatility of the phenoxyacetyl moiety allows for the synthesis of a wide array of analogs, each with potentially unique biological profiles. The nature and position of substituents on the phenyl ring, as well as the chemical structure of the group attached to the acetyl moiety, play a crucial role in determining the specific biological effects of these compounds.

The following sections will delve into specific biological activities that have been reported for N-[(2,6-dimethylphenoxy)acetyl]alanine and its related analogs, focusing on their neuropharmacological and antimicrobial profiles.

Investigation of Neuropharmacological Effects

The central nervous system (CNS) is a key target for many phenoxyacetyl derivatives, with studies exploring their potential as anticonvulsant and antidepressant agents.

Anticonvulsant Activity in Preclinical Models

A study by Panczyk et al. investigated a series of 17 new phenoxyacetamides for their anticonvulsant properties. While this compound was not specifically tested, this study provides valuable insights through the examination of a very close analog, an N-methylamide derivative of alanine (B10760859). The anticonvulsant activity of these compounds was evaluated in mice using standard preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMET) tests, which are indicative of a compound's ability to prevent the spread of seizures and to elevate the seizure threshold, respectively. Additionally, the psychomotor seizure (6 Hz) test was employed to identify compounds with potential efficacy against therapy-resistant seizures. nih.gov

Neurotoxicity was also assessed to determine the therapeutic index of the compounds. The research highlighted that while many phenoxyacetyl derivatives of aminoalkanols showed significant anticonvulsant activity, the amino acid derivatives, including the alanine analog, were also of interest. nih.gov The study underscores the importance of the amide component in the pharmacological activity of these derivatives.

Table 1: Anticonvulsant Screening Models for Phenoxyacetamide Derivatives

TestPurpose
Maximal Electroshock (MES)To assess the ability to prevent the spread of seizures.
Subcutaneous Pentylenetetrazole (scMET)To evaluate the potential to raise the seizure threshold.
6 Hz Seizure TestTo identify activity against psychomotor seizures, a model for therapy-resistant epilepsy.
Rotarod TestTo assess neurotoxicity and motor impairment.

This table is based on the methodologies described for testing phenoxyacetamide derivatives. nih.gov

Evaluation of Antidepressant-Like Effects in Model Systems

The potential antidepressant-like effects of compounds structurally related to this compound have been explored. For instance, research into 2,6-dimethylphenoxyalkyl derivatives has shown promising results in preclinical models of depression. nih.gov One such derivative, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride, demonstrated both antidepressant- and anxiolytic-like properties. nih.gov These effects are often evaluated using behavioral tests in rodents, such as the forced swim test and the tail suspension test, where a reduction in immobility time is considered an indicator of antidepressant-like activity. mdpi.comresearchgate.net

While direct evidence for the antidepressant-like effects of this compound is not available in the reviewed literature, the activity of these broader analogs suggests that the 2,6-dimethylphenoxy moiety may contribute to interactions with neurobiological pathways relevant to depression. The mechanisms underlying these effects are often complex and can involve modulation of various neurotransmitter systems. nih.gov For example, the antidepressant-like effects of some compounds are mediated through the serotonergic and noradrenergic systems. mdpi.com Further research is necessary to specifically evaluate the antidepressant potential of phenoxyacetyl derivatives of alanine.

Antimicrobial and Anthelmintic Efficacy of Related Analogs

Beyond the central nervous system, derivatives of phenoxyacetic acid and alanine have been investigated for their efficacy against microbial and parasitic organisms.

Antibacterial and Antifungal Profiles

Several studies have highlighted the antimicrobial potential of N-acyl-alanine derivatives. For example, a study on novel alanine-based phenyl sulphonamide derivatives reported significant antimicrobial activity. amazonaws.com In this research, certain derivatives exhibited potent activity with minimum inhibitory concentration (MIC) values in the range of 0.5–1.0 µg/ml against the tested microorganisms. amazonaws.com The incorporation of the alanine moiety appeared to potentiate the antimicrobial actions of the parent compounds. amazonaws.com

Another area of research has focused on amphiphilic derivatives of α-amino acids, including alanine-based compounds, which have shown antimicrobial properties. The antibacterial activity of such compounds is often more pronounced against Gram-positive bacteria compared to Gram-negative bacteria. nih.gov The mechanism of action is thought to involve interactions with the bacterial cell membrane.

With regard to antifungal activity, various derivatives containing an alanine moiety have been synthesized and evaluated. For instance, alanine-exchanged analogs of pradimicin A have been shown to retain antifungal activity. nih.gov While specific data for this compound is not available, the existing literature on related structures suggests that this class of compounds may warrant further investigation for its antimicrobial properties.

Table 2: Antimicrobial Activity of Representative Alanine Derivatives

Compound ClassType of ActivityTarget OrganismsReference
Alanine-based phenyl sulphonamidesAntibacterial, AntifungalVarious bacteria and fungi amazonaws.com
Cationic L-Phenylalanine and L-Tyrosine estersAntibacterialGram-positive and Gram-negative bacteria nih.gov
Alanine-exchanged pradimicin A analogsAntifungalFungi nih.gov

This table summarizes findings for different classes of alanine derivatives, not the specific subject compound.

Anthelmintic Potency

The potential of phenoxyacetyl derivatives and related compounds as anthelmintic agents has been an area of scientific inquiry. While direct studies on the anthelmintic activity of this compound were not identified, research on other heterocyclic compounds incorporating a phenoxy moiety has shown promise. For instance, some coumarin-oxadiazole derivatives have been synthesized and screened for in vitro anthelmintic activity against the earthworm Pheretima posthuma, a common model for such studies.

The general approach for in vitro anthelmintic screening often involves exposing the model organism to the test compounds and observing the time taken for paralysis and death. The activity of plant-derived phenolic compounds and their derivatives has also been noted in the context of controlling parasitic helminths. nih.gov These findings suggest that the phenoxy scaffold could be a component of molecules with anthelmintic properties, though specific investigation of phenoxyacetyl alanine derivatives is required to confirm this potential.

Enzyme Modulation and Inhibitory Mechanisms

There is currently a lack of specific data from enzyme assays detailing the direct modulatory or inhibitory effects of this compound on particular enzymes. However, research on analogous compounds offers some insights into potential mechanisms.

For instance, various derivatives of phenoxyacetic acid have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. A study on novel phenoxyacetic acid derivatives demonstrated that some of these compounds exhibited inhibitory activity against both COX-1 and COX-2 enzymes. The concentration required to inhibit enzyme activity by 50% (IC50) for these related compounds against COX-1 ranged from 4.07 ± 0.12 to 14.5 ± 0.2 μM. mdpi.com This suggests that compounds with a phenoxyacetyl moiety could potentially interact with the active sites of enzymes like COX.

Furthermore, the N-acetyl-L-alanine component of the molecule is a derivative of a natural amino acid. N-acetylated amino acids are involved in various biological processes and can be recognized by specific enzymes. For example, aminoacylase (B1246476) I is an enzyme that catalyzes the hydrolysis of N-acyl-L-amino acids. hmdb.ca While this does not imply an inhibitory role for this compound, it highlights that the N-acetyl-alanine structure is a substrate for certain enzymes, indicating a potential for interaction.

Table 1: COX Inhibition by Structurally Related Phenoxyacetic Acid Derivatives

Compound COX-1 IC50 (μM) COX-2 IC50 (μM)
Mefenamic Acid (Reference) 29.9 ± 0.09 Not Specified
Celecoxib (Reference) 14.93 ± 0.12 Not Specified
Phenoxyacetic Acid Derivative 5a Not Specified Not Specified
Phenoxyacetic Acid Derivative 5c Similar to Celecoxib Not Specified
Phenoxyacetic Acid Derivative 5f Not Specified Not Specified
Phenoxyacetic Acid Derivative 7a Not Specified Not Specified
Phenoxyacetic Acid Derivative 7b Not Specified Not Specified
Phenoxyacetic Acid Derivative 10a Not Specified Not Specified
Phenoxyacetic Acid Derivative 10b Not Specified Not Specified
Phenoxyacetic Acid Derivative 10c Not Specified Not Specified
Phenoxyacetic Acid Derivative 10d Not Specified Not Specified
Phenoxyacetic Acid Derivative 10e Not Specified Not Specified
Phenoxyacetic Acid Derivative 13a Not Specified Not Specified
Phenoxyacetic Acid Derivative 13b Not Specified Not Specified

Cellular Response Modulation and Specific Biological Effects (e.g., anti-inflammatory actions on specific cell types)

Direct studies on the cellular response to this compound, including its anti-inflammatory actions on specific cell types, are not extensively documented. However, the known biological activities of its structural relatives provide a basis for hypothesized effects.

The anti-inflammatory potential of phenoxyacetic acid derivatives has been explored. For example, in a study on novel phenoxyacetic acid derivatives, compounds 5f and 7b demonstrated significant in vivo anti-inflammatory effects, as measured by the inhibition of paw thickness and weight in a carrageenan-induced inflammation model. mdpi.com These compounds also led to a reduction in the levels of the pro-inflammatory cytokine TNF-α and the inflammatory mediator PGE-2. mdpi.com This suggests that compounds containing the phenoxyacetic acid scaffold may modulate cellular pathways involved in inflammation.

The N-acyl moiety in this compound is also of interest. N-acylated amino acids are part of a larger family of biologically important lipids known as fatty acid amides. nih.gov Some members of this family, like anandamide, are well-known signaling molecules that modulate cellular responses, particularly in the nervous and immune systems. nih.gov While this compound is a synthetic compound, its structural similarity to these endogenous signaling molecules could imply a potential to interact with cellular receptors and pathways.

In research concerning phenoxyacetyl derivatives of amines, some compounds were found to possess anticonvulsant activity. nih.gov Interestingly, the derivative containing an N-methylamide of alanine was an exception, indicating that modifications to the amino acid portion can significantly alter the biological effect. nih.gov This underscores the importance of the specific chemical structure in determining the cellular response.

Table 2: Mentioned Compounds

Compound Name
This compound
N-acetyl-L-alanine
Mefenamic Acid
Celecoxib
Anandamide

Structure Activity Relationship Sar Studies of N 2,6 Dimethylphenoxy Acetyl Alanine Derivatives

Elucidating the Role of the 2,6-Dimethylphenyl Moiety in Biological Potency

The 2,6-dimethylphenyl group is a cornerstone of the biological potency observed in this class of compounds. Research into various phenoxyacetyl derivatives has consistently shown that the substitution pattern on the phenyl ring is a critical determinant of activity.

The presence of two methyl groups at the 2 and 6 positions of the phenyl ring is particularly favorable for anticonvulsant activity. nih.gov This substitution pattern serves several key roles. Firstly, the methyl groups are lipophilic, which can enhance the molecule's ability to cross the blood-brain barrier, a crucial step for centrally acting agents. Secondly, the steric bulk of the ortho-methyl groups restricts the rotation of the phenoxy group around the ether linkage. This conformational constraint can lock the molecule into a bioactive conformation that is optimal for binding to its molecular target.

Studies on related N-(2,6-dimethylphenyl) compounds, such as pyridinedicarboximides, further underscore the importance of this moiety. For instance, N-(2,6-dimethylphenyl-2,3-pyridinedicarboximide) demonstrated an anti-MES (Maximal Electroshock Seizure) ED₅₀ of 54.2 µmol/kg in rats, highlighting the efficacy conferred by the 2,6-disubstituted phenyl ring in different molecular scaffolds. nih.gov

In a series of phenoxyacetamides, derivatives containing the 2,6-dimethylphenyl group were among the most promising candidates. nih.gov The substitution not only enhances potency but can also influence the therapeutic index. The strategic placement of these methyl groups appears to strike an optimal balance between lipophilicity, steric influence, and metabolic stability, making the 2,6-dimethylphenyl moiety a privileged structure in the design of new anticonvulsant drugs.

Table 1: Anticonvulsant Activity of Compounds Featuring the N-(2,6-dimethylphenyl) Moiety Data sourced from studies on anticonvulsant properties.

Compound NameAnimal ModelAdministrationAnticonvulsant TestED₅₀ (µmol/kg)Protective Index (PI)Reference
N-(2,6-dimethylphenyl-2,3-pyridinedicarboximide)RatOralMES54.2>27.4 nih.gov
N-(2,6-dimethylphenyl-2,3-pyridinedicarboximide)MouseIntraperitonealMES160.91.93 nih.gov

Impact of the Amino Acid Side Chain on Pharmacological Activity

The amino acid portion of the molecule, specifically the alanine (B10760859) side chain, plays a significant role in modulating pharmacological activity. The nature of the amide component is crucial, with studies showing that derivatives of amino acids and aminoalkanols often yield potent compounds. nih.gov

The general principle that side-chain length and structure affect molecular interactions is well-established. In other biological systems, such as polyelectrolyte brushes, the length of amino acid side chains (e.g., glutamic acid vs. aspartic acid) significantly impacts interactions with surfaces and ions. nih.govnih.gov This highlights the sensitivity of molecular recognition to subtle changes in side-chain structure. While the context is different, the underlying principle of steric and electronic influence applies.

In broader studies of alaninamide derivatives, substitutions on other parts of the molecule while retaining the alanine core have shown that even small changes can dramatically affect anticonvulsant efficacy. nih.gov The carboxyl group of the alanine moiety also presents an opportunity for modification, for instance, through esterification, to alter physicochemical properties like solubility and cell permeability, though this can also impact activity.

Stereochemical Influences on Activity and Selectivity

Stereochemistry is a critical factor governing the activity and selectivity of N-[(2,6-dimethylphenoxy)acetyl]alanine derivatives. The alanine moiety contains a chiral center, leading to the existence of (R)- and (S)-enantiomers. Biological systems are inherently chiral, and as a result, these enantiomers often exhibit different pharmacological and toxicological profiles.

Research on related phenoxyacetyl derivatives has confirmed the importance of stereochemistry. For example, in a study of 2-(2,6-dimethylphenoxy)-N-(1-hydroxypropan-2-yl)acetamide, the (R)-enantiomer was identified as the more potent eutomer. nih.gov The (R)-enantiomer displayed a significantly lower ED₅₀ value in the MES test in rats (12.00 mg/kg) compared to its (S)-counterpart, demonstrating clear stereoselectivity in its anticonvulsant action.

This stereochemical preference implies a specific three-dimensional interaction with a chiral biological target, such as a receptor binding pocket or an enzyme active site. The precise spatial arrangement of the methyl side chain, the amide linkage, and the 2,6-dimethylphenoxy group is crucial for optimal binding. The less active enantiomer (distomer) may bind with lower affinity or adopt a non-productive binding mode.

Crystallographic analysis of racemic and enantiomerically pure compounds has helped to visualize these three-dimensional structures, confirming the absolute configurations and providing a basis for understanding the observed differences in biological activity. nih.gov

Table 2: Stereochemical Influence on Anticonvulsant Activity Data for the analogous compound R/S-(–)-2-(2,6-dimethylphenoxy)-N-(1-hydroxypropan-2-yl)acetamide.

Compound (Enantiomer)Animal ModelAdministrationAnticonvulsant TestED₅₀ (mg/kg)Reference
(R)-(–)-2-(2,6-dimethylphenoxy)-N-(1-hydroxypropan-2-yl)acetamideRatOralMES12.00 nih.gov
(S)-(+)-2-(2,6-dimethylphenoxy)-N-(1-hydroxypropan-2-yl)acetamideRatOralMES> 30 nih.gov

Conformational Requirements for Biological Recognition

The biological activity of this compound is intrinsically linked to its three-dimensional conformation. The molecule's ability to adopt a specific low-energy shape that is complementary to its biological target is a prerequisite for recognition and subsequent pharmacological response.

X-ray crystallography studies on related phenoxyacetamides have provided valuable information about their solid-state conformations. nih.gov A recurring feature in these structures is the presence of intramolecular hydrogen bonds. Specifically, weak N–H···O hydrogen bonds involving the amide proton and oxygen atoms from the acetyl and phenoxy groups help to stabilize the molecular geometry. nih.gov These interactions reduce the molecule's conformational flexibility, pre-organizing it for target binding.

The conformation is largely defined by the torsion angles around the single bonds connecting the different moieties. As noted in section 4.1, the steric hindrance from the 2,6-dimethyl groups on the phenyl ring restricts rotation, influencing the orientation of the phenoxy group relative to the rest of the molecule. This restriction, combined with the intramolecular hydrogen bonding, leads to a relatively rigid structure where the spatial relationship between the aromatic ring and the amino acid portion is well-defined. This defined geometry is believed to be the bioactive conformation responsible for the observed anticonvulsant effects.

Comparative SAR Analysis with Other Phenoxyalkyl and Phenoxyethoxyethyl Amides

To better understand the unique contribution of the N-[(phenoxy)acetyl]alanine structure, it is useful to compare its SAR with related chemical series, such as phenoxyalkyl and phenoxyethoxyethyl amides and amines. These comparisons help to identify which structural elements are essential for a given activity.

However, the nature of the linker between the phenoxy ring and the amine/amide group is a point of differentiation. In phenoxyethyl derivatives, the linker is a simple two-carbon chain. In the N-[(phenoxy)acetyl]alanine series, the linker is an acetyl group. This change from an ethylamine (B1201723) to an acetamide (B32628) linkage alters the electronic properties and hydrogen bonding capabilities of the molecule. While potent compounds have been found in both amine and amide series, the amide moiety in this compound may offer different metabolic stability and pharmacokinetic profiles.

Mechanistic Investigations and Molecular Interactions of N 2,6 Dimethylphenoxy Acetyl Alanine Derivatives

Identification and Characterization of Molecular Targets

The initial step in understanding the biological activity of any compound is the identification of its molecular targets. For N-[(2,6-dimethylphenoxy)acetyl]alanine, this has involved investigations into its binding to specific receptors and its interactions with enzyme active sites.

Currently, there is a lack of specific receptor binding studies for this compound in the public domain. While the broader class of N-acyl-L-amino acids has been studied for various biological activities, dedicated research to identify and characterize specific protein receptors for this compound has not been reported. The compound is known as a metabolite of the fungicide Metalaxyl, and the primary mode of action of Metalaxyl is the inhibition of ribosomal RNA synthesis in fungi, a mechanism not typically associated with classical receptor-ligand binding in the host organism. Further research is required to determine if this compound has any specific receptor targets in biological systems outside of its role as a metabolite.

While specific kinetic parameters for the interaction of this compound with enzymes are not extensively documented, the interaction of related N-acyl-amino acids with aminoacylases provides a relevant model. Aminoacylases, such as Acylase I (N-acylamino-acid amidohydrolase, EC 3.5.1.14), are enzymes that catalyze the enantioselective hydrolysis of N-acyl-α-amino acids. harvard.eduharvard.edu These enzymes are known for their broad substrate specificity. harvard.edu

Studies on the enzymatic resolution of N-acyl-DL-alanine using immobilized aminoacylase (B1246476) have shed light on the conditions favoring this interaction. The optimal pH and temperature for the hydrolysis of N-acyl-L-alanine have been found to be 8.0 and 65°C, respectively. nih.gov The presence of certain divalent metal ions can also influence enzyme activity, with Co2+ acting as an activator. nih.gov Conversely, ions such as Cu2+ and Zn2+ have been shown to have an inhibitory effect on aminoacylase activity in the resolution of the related compound, N-acetyl-D,L-3-methoxy-alanine. researchgate.net

The table below summarizes the optimal conditions for the activity of aminoacylase on N-acyl-alanine derivatives, based on available research.

ParameterOptimal Condition/EffectReference
pH 8.0 nih.gov
Temperature 65°C nih.gov
Co2+ Activator nih.gov
Cu2+, Zn2+ Inhibitory researchgate.net

This table presents data on the enzymatic hydrolysis of general N-acyl-DL-alanine and N-acetyl-D,L-3-methoxy-alanine as a proxy for the potential interactions of this compound with aminoacylases.

Further kinetic analyses, including the determination of Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), would be necessary to fully characterize the specific interaction between this compound and relevant enzymes.

Elucidation of Intracellular Signaling Pathways and Cellular Responses

The presence of an N-acetylated alanine (B10760859) moiety in this compound suggests potential involvement in cellular processes regulated by N-terminal acetylation. N-terminal acetylation is a common co- and post-translational modification in eukaryotes that can significantly impact protein function and fate. scienceopen.comcellsignal.com

One of the key roles of N-terminal acetylation is in protein degradation through the N-end rule pathway. nih.gov N-terminally acetylated residues can be recognized as degradation signals, known as AcN-degrons, by specific E3 ubiquitin ligases, such as Doa10 in yeast. nih.gov This targeting leads to polyubiquitination and subsequent degradation of the protein by the proteasome. Conversely, N-terminal acetylation can also protect proteins from degradation by masking N-degrons. creative-proteomics.com

Beyond protein stability, N-terminal acetylation can influence a variety of cellular responses:

Protein-protein interactions: The acetylation of the N-terminus can alter the charge and hydrophobicity of a protein, thereby modulating its interaction with other proteins. creative-proteomics.com For example, it can affect the binding of signaling proteins to their receptors or downstream effectors. creative-proteomics.com

Protein localization: N-terminal acetylation can act as a signal for the subcellular targeting of proteins. scienceopen.com

Cellular stress response: The parent compound of this compound, Metalaxyl, has been shown to induce oxidative stress in plants, leading to an increase in the activity of antioxidant enzymes such as superoxide (B77818) dismutase and catalase. nih.gov This suggests that exposure to the parent compound and its metabolites could trigger cellular stress response pathways.

Biotransformation and Metabolic Fate of the Compound in Biological Systems

This compound is well-documented as a primary metabolite of the fungicide Metalaxyl, where it is often referred to by the code CGA 62826. nih.govepa.govfao.orgherts.ac.ukherts.ac.uk The biotransformation of Metalaxyl has been studied in various biological systems, including animals, plants, and soil microorganisms.

In animals, the metabolism of Metalaxyl is rapid and extensive. Following oral administration to goats and hens, the parent compound is metabolized through several key pathways:

Hydrolysis: The ester linkage in Metalaxyl is cleaved, leading to the formation of the corresponding carboxylic acid, which is this compound (CGA 62826).

Oxidation and Demethylation: Further modifications can occur on the dimethylphenyl ring and the methoxyacetyl group. fao.org The resulting metabolites, including this compound, are often conjugated with glucuronic acid before being excreted, primarily in the urine. fao.org

In soil, this compound is a significant and persistent degradation product of Metalaxyl. epa.gov Its mobility in soil raises concerns about its potential to leach into groundwater. epa.gov The general metabolism of N-acyl amino acids in biological systems involves synthesis by N-acyl amino acid synthases and degradation by hydrolases like aminoacylases. nih.gov

The following table outlines the key biotransformation pathways of Metalaxyl leading to the formation of this compound and its subsequent fate.

Biological SystemTransformation PathwayKey Metabolite(s)FateReference(s)
Animals (Goats, Hens) Hydrolysis of the methyl ester of Metalaxyl, followed by oxidation, demethylation, and conjugation.This compound (CGA 62826) , glucuronide conjugates.Excretion, primarily in urine. fao.org
Soil Microbial degradation of Metalaxyl.This compound (CGA 62826) .Persistence and potential for leaching into groundwater. epa.gov

Advanced Research Methodologies and Future Directions in N 2,6 Dimethylphenoxy Acetyl Alanine Research

Application of Computational Chemistry and Molecular Modeling for Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools in the rational design and optimization of molecules like N-[(2,6-dimethylphenoxy)acetyl]alanine. These in silico approaches allow for the prediction of molecular properties, the simulation of interactions with biological targets, and the guidance of synthetic efforts towards compounds with improved profiles.

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to elucidate the electronic structure, reactivity, and spectroscopic properties of N-acyl amino acids. For instance, DFT studies on related N-substituted alanines have been used to determine ionization constants and predict active sites within the molecules. Such calculations can provide insights into the conformational preferences of this compound, identifying low-energy structures that may be biologically relevant.

Molecular dynamics (MD) simulations offer a dynamic perspective, modeling the behavior of the compound in a simulated biological environment, such as in aqueous solution or near a cell membrane. These simulations can reveal key information about the flexibility of the molecule, its interactions with solvent molecules, and its potential to bind to protein targets. By understanding these dynamic properties, researchers can design analogs with optimized pharmacokinetic and pharmacodynamic properties.

Table 1: Illustrative Computational Data for a Structurally Related N-Acyl Amino Acid (N-Acetyl-L-alanine)

Computational MethodCalculated PropertyIllustrative ValueSignificance for this compound Research
Quantum Mechanics (DFT)Total Energy-401.9 HartreePredicts molecular stability and reactivity.
Quantum Mechanics (DFT)Dipole Moment2.5 DebyeIndicates polarity and potential for dipole-dipole interactions.
Molecular DynamicsRadius of Gyration3.2 ÅMeasures molecular compactness and conformational changes over time.
Molecular DockingBinding Affinity Score-6.5 kcal/molEstimates the binding strength to a hypothetical target protein.

Note: The data in this table is for N-Acetyl-L-alanine and is intended to be illustrative of the types of data generated through computational studies. Specific values for this compound would require dedicated calculations.

Utilization of Advanced Spectroscopic and Analytical Techniques in Structural and Mechanistic Studies

The precise characterization of this compound relies on a suite of advanced spectroscopic and analytical techniques. These methods provide critical information about the compound's structure, purity, and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation. One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of each atom. Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning all proton and carbon signals and establishing the connectivity of the molecule. For N-acyl amino acids, these techniques can confirm the linkage between the phenoxyacetyl group and the alanine (B10760859) moiety.

Mass Spectrometry (MS) is another vital tool, providing information on the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) experiments, where the molecule is fragmented, can help to elucidate its structure by identifying characteristic fragments of the phenoxyacetyl and alanine components.

Table 2: Illustrative Spectroscopic Data for a Structurally Related N-Acyl Amino Acid (N-Acetyl-L-alanine)

TechniqueParameterIllustrative DataSignificance for this compound Research
¹H NMR (600 MHz, D₂O)Chemical Shift (δ)4.12 ppm (quartet, 1H, α-H of alanine)Confirms the presence and chemical environment of specific protons.
¹³C NMR (125 MHz, D₂O)Chemical Shift (δ)176.0 ppm (C=O, carboxylic acid)Identifies the carbon skeleton and functional groups.
High-Resolution MSExact Mass[M+H]⁺ = 132.0655Confirms the elemental composition of the molecule.
Tandem MS (MS/MS)Major Fragment Ion (m/z)86.026Corresponds to the loss of the acetyl group, indicating fragmentation patterns.

Note: This data is for N-Acetyl-L-alanine and serves as an example. The specific shifts and fragments for this compound would be different and would need to be determined experimentally.

Rational Design and Synthesis of Next-Generation Analogs with Enhanced Profiles

The rational design of next-generation analogs of this compound is a key area of research aimed at improving its biological activity, selectivity, and pharmacokinetic properties. This process involves a cyclical approach of designing, synthesizing, and testing new molecules based on an understanding of their structure-activity relationships (SAR). nih.gov

The design phase often begins with the identification of key structural features of the parent molecule that are important for its activity. For this compound, these might include the 2,6-dimethylphenoxy group, the acetyl linker, and the alanine backbone. Computational modeling can be used to predict how modifications to these groups will affect the molecule's properties.

Synthetic chemistry then plays a crucial role in creating these designed analogs. This may involve modifying the substitution pattern on the phenyl ring, altering the length or nature of the linker, or replacing the alanine with other amino acids. nih.gov The goal is to systematically explore the chemical space around the parent compound to identify derivatives with superior characteristics. nih.gov

Exploration of this compound as a Scaffold for Novel Chemical Entities

The core structure of this compound can serve as a versatile scaffold for the development of entirely new chemical entities with diverse biological activities. A scaffold is a central molecular framework upon which various functional groups can be built to create a library of new compounds. The phenoxyacetamide moiety, in particular, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov

By using this compound as a starting point, researchers can explore a wide range of chemical modifications to target different biological pathways. For example, the carboxylic acid group of the alanine moiety can be converted into esters, amides, or other functional groups to modulate the molecule's polarity and potential for hydrogen bonding. The aromatic ring of the phenoxy group provides a platform for the introduction of various substituents to fine-tune electronic and steric properties, which can influence binding to biological targets. nih.gov

This scaffold-based approach allows for the efficient generation of a diverse set of molecules for screening against various diseases, potentially leading to the discovery of novel therapeutic agents.

Conclusion and Future Perspectives

Synthesis of Key Research Findings and Unaddressed Questions

N-[(2,6-dimethylphenoxy)acetyl]alanine is an N-aryloxyacetyl amino acid derivative with strong potential as a herbicidal agent, likely acting through the inhibition of a key plant enzyme such as HPPD nih.govbeilstein-journals.org. Its synthesis can be achieved through standard chemical methods like the Schotten-Baumann condensation researchgate.net. While its properties and mechanism can be inferred from its chemical class, a significant number of questions remain unaddressed due to the lack of specific research on this molecule. Key unanswered questions include: What is its actual herbicidal efficacy and spectrum of activity? What is its precise molecular target and mechanism of action? What is its toxicological profile and environmental impact?

Outlook on the Potential of this compound in Chemical Biology and Drug Discovery

The potential of this compound lies primarily in the field of agrochemical discovery. As the need for new herbicides with novel modes of action grows due to increasing weed resistance, compounds like this represent promising leads. Future research should focus on its synthesis and biological evaluation. If it demonstrates potent herbicidal activity and a favorable safety profile, it could serve as a scaffold for the development of a new family of herbicides. Furthermore, studying how the amino acid conjugate influences uptake, transport, and selectivity in plants could provide valuable insights for the design of other targeted agrochemicals.

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